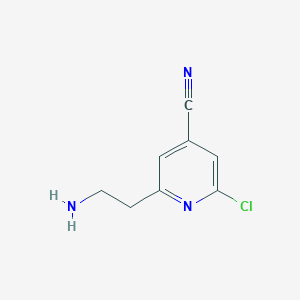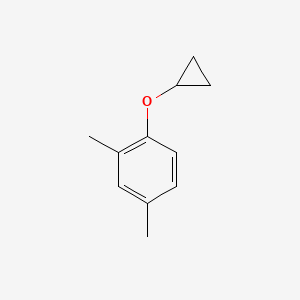
1-Cyclopropoxy-2,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropoxy-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a cyclopropoxy group and two methyl groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropoxy-2,4-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a cyclopropyl group is introduced to the benzene ring. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the cyclopropyl cation, which then reacts with the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes can include the initial formation of an intermediate compound, followed by further reactions to introduce the cyclopropoxy group and the methyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropoxy-2,4-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound .
Aplicaciones Científicas De Investigación
1-Cyclopropoxy-2,4-dimethylbenzene has several applications in scientific research, including:
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving aromatic substrates.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with specific aromatic functionalities.
Industry: It is used in the production of specialty chemicals and materials with specific aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropoxy-2,4-dimethylbenzene involves its interaction with molecular targets through its aromatic ring and substituents. The cyclopropoxy group can influence the electronic properties of the benzene ring, affecting its reactivity in various chemical reactions. The pathways involved in its mechanism of action include electrophilic aromatic substitution and other reactions typical of aromatic compounds .
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-2,4-dimethylbenzene: Similar structure with a methoxy group instead of a cyclopropoxy group.
1-Ethoxy-2,4-dimethylbenzene: Similar structure with an ethoxy group instead of a cyclopropoxy group.
1-Propoxy-2,4-dimethylbenzene: Similar structure with a propoxy group instead of a cyclopropoxy group.
Uniqueness
1-Cyclopropoxy-2,4-dimethylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct electronic and steric properties compared to other alkoxy-substituted benzene derivatives.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-3-6-11(9(2)7-8)12-10-4-5-10/h3,6-7,10H,4-5H2,1-2H3 |
Clave InChI |
AFIODTOAXSQRJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



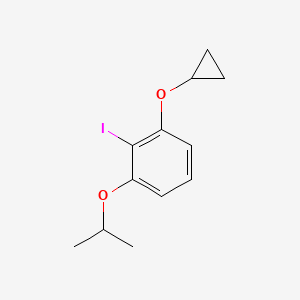
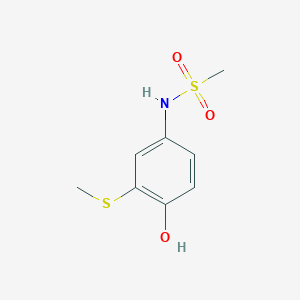
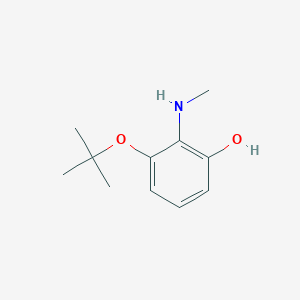

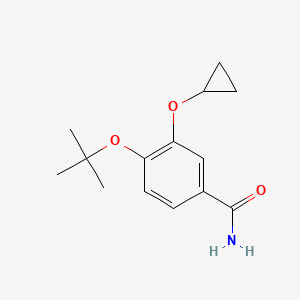




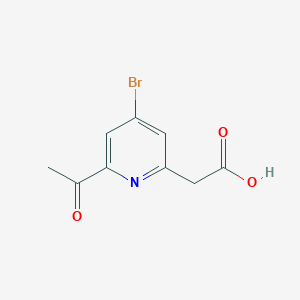
![[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14835360.png)

